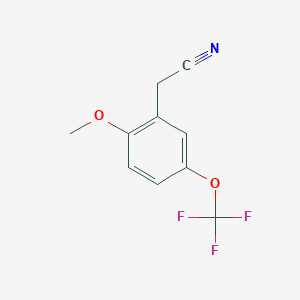

2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[2-methoxy-5-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c1-15-9-3-2-8(16-10(11,12)13)6-7(9)4-5-14/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMJZXVYXJIZQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile typically involves the reaction of 2-methoxy-5-(trifluoromethoxy)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The methoxy group in 2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

Oxidation: Formation of 2-methoxy-5-(trifluoromethoxy)benzoic acid.

Reduction: Formation of 2-methoxy-5-(trifluoromethoxy)phenylamine.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features allow it to undergo various chemical reactions, including:

- Oxidation : Converts to carboxylic acids or other oxidized derivatives.

- Reduction : Converts the nitrile group to primary amines.

- Substitution : Participates in electrophilic or nucleophilic substitution reactions.

Biology

The compound has been investigated for its potential biological activities, particularly its interactions with biomolecules. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which can influence pharmacokinetic properties.

Biological Activities

- Antimicrobial Activity : Compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. Studies show increased potency against various bacterial strains, indicating potential for developing new antibiotics.

- Anticancer Properties : In vitro studies suggest that derivatives can exhibit cytotoxic effects against cancer cell lines, such as breast cancer cells, highlighting their potential in cancer therapy.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, such as cytochrome P450, which is crucial for drug metabolism.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a building block for drug development. Its structural characteristics make it valuable for synthesizing new therapeutic agents targeting various diseases, particularly cancer and infectious diseases.

Agrochemicals

The compound is also being researched for its potential use in agrochemical formulations. Its biological activity could contribute to pest control or herbicidal properties, making it a candidate for developing new agricultural products.

Synthetic Chemistry

As a versatile building block, this compound can facilitate the creation of more complex molecules. Its ability to undergo various chemical reactions makes it useful in organic synthesis.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often demonstrate enhanced antimicrobial properties. A study focusing on similar compounds found significant increases in potency against bacterial strains, suggesting applications in antibiotic development.

Anticancer Properties

In vitro studies involving derivatives of phenylacetonitriles have shown cytotoxic effects against cancer cell lines. For instance, related compounds demonstrated significant inhibition of cell proliferation in breast cancer cells.

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has been documented. Similar compounds have shown inhibition of cytochrome P450 enzymes, which are critical in drug metabolism.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy and bioavailability .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile

- CAS Number : 1261683-78-6 (target compound) , 2698-38-6 (alternative identifier)

- Molecular Formula: C₁₀H₈F₃NO

- Molecular Weight : 215.17 g/mol

- Purity : ≥95%

Key Features :

This compound contains a phenyl ring substituted with methoxy (-OCH₃) at position 2 and trifluoromethoxy (-OCF₃) at position 5, with an acetonitrile (-CH₂CN) side chain. The trifluoromethoxy group is electron-withdrawing, influencing electronic distribution and intermolecular interactions .

Availability :

Discontinued by suppliers (e.g., Biosynth, CymitQuimica), limiting commercial access .

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The following table summarizes key analogues and their distinguishing features:

Physicochemical and Electronic Properties

Electronic Effects :

- Trifluoromethoxy (-OCF₃) : Strongly electron-withdrawing due to the inductive effect of fluorine, reducing electron density on the aromatic ring. This enhances stability against nucleophilic attack .

- Methoxy (-OCH₃) : Electron-donating via resonance, creating a regiochemical contrast with -OCF₃.

- Trifluoromethyl (-CF₃) : More electron-withdrawing than -OCF₃, increasing lipophilicity but reducing metabolic stability .

Lipophilicity and Bioavailability :

Toxicity and Handling

- Limited toxicological data for the target compound .

- Related nitriles (e.g., H32385) are classified as UN3276 (toxic liquids), requiring precautions such as gloves and ventilation .

Biological Activity

2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings.

Molecular Structure and Properties

The molecular formula of this compound is C10H8F3NO2. The presence of the trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 233.17 g/mol |

| Melting Point | Not specified in sources |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced activity against bacterial strains. In vitro studies have shown that this compound can inhibit the growth of various pathogens, including Mycobacterium tuberculosis (Mtb), suggesting potential applications in treating infectious diseases .

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies have demonstrated that similar phenylacetonitrile derivatives can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. The presence of the methoxy and trifluoromethoxy groups may enhance these effects by influencing the compound's interaction with cellular targets .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties, which may protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activities of this compound are thought to be mediated through several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It is hypothesized that this compound can bind to specific receptors, modulating signaling pathways associated with cell proliferation and survival.

- Oxidative Stress Response : By scavenging free radicals, it may reduce oxidative stress and promote cell survival under adverse conditions.

Case Studies and Research Findings

- Antitubercular Activity : A study highlighted the structure-activity relationship (SAR) of similar compounds, demonstrating that modifications in the molecular structure could significantly enhance antitubercular activity against Mtb. The results indicated that certain substitutions increased potency, suggesting that this compound might also exhibit improved efficacy against this pathogen .

- Cytotoxicity Assessments : In vitro cytotoxicity assays revealed that while some derivatives showed potent activity against cancer cell lines, others exhibited lower toxicity towards normal cells, indicating a potential therapeutic window for further development .

- Mechanistic Studies : Investigations into the mode of action revealed that the compound could induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile, and how do reaction conditions influence yield?

Answer: Synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Friedel-Crafts alkylation : Reacting 2-methoxy-5-(trifluoromethoxy)benzyl chloride with cyanide sources (e.g., KCN) in polar aprotic solvents (DMF or DMSO) at 60–80°C for 6–12 hours. Yields (~65–75%) depend on stoichiometric control of the cyanide source and moisture exclusion .

- Cyanation of aryl halides : Using Pd-catalyzed cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) under inert atmospheres. Optimize catalyst loading (1–3 mol%) and reaction time (12–24 hours) to avoid side products like dehalogenated intermediates .

Q. Key Considerations :

Q. How can researchers safely handle this compound given its potential hazards?

Answer:

- Toxicity : Acute exposure risks include respiratory irritation (H315, H319) and systemic toxicity via inhalation (H335). Use fume hoods and NIOSH-certified respirators during handling .

- Storage : Store in sealed containers at 2–8°C to prevent degradation. Incompatible with strong oxidizers (e.g., peroxides) .

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent HCN release .

Q. What analytical techniques are critical for characterizing this compound and validating purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, trifluoromethoxy at δ 120–125 ppm in ¹³C) .

- GC-MS : Monitor molecular ion peaks ([M]⁺ at m/z 245) and fragmentation patterns to detect impurities (e.g., de-cyanated byproducts) .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy and methoxy substituents influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, reducing electrophilic substitution rates. Conversely, the methoxy group (-OCH₃) donates electrons via resonance, creating regioselective reactivity at the para position. Computational studies (DFT) show:

Q. What mechanistic insights explain contradictions in photostability data for phenylacetonitrile derivatives?

Answer: Conflicting reports on photodegradation (e.g., HCN release vs. stable intermediates) arise from substituent-dependent pathways:

- Pathway 1 : UV-induced homolytic cleavage of the C-CN bond generates aryl radicals and cyanide ions, observed in derivatives with strong EWG substituents (-CF₃, -NO₂) .

- Pathway 2 : For electron-rich analogs (e.g., -OCH₃), intramolecular charge transfer stabilizes the excited state, reducing degradation (λ > 300 nm) .

Q. Experimental Design :

- Conduct time-resolved UV-Vis spectroscopy under controlled light intensity.

- Compare quantum yields of degradation for substituent variants .

Q. How can computational modeling predict biological interactions of this compound with enzyme targets?

Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 isoforms (e.g., CYP3A4). The nitrile group may coordinate with heme iron, inhibiting enzyme activity .

- MD Simulations : Analyze stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) to prioritize synthesis targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.